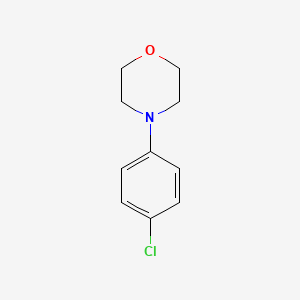

4-(4-Chlorophenyl)morpholine

Description

Significance of Morpholine (B109124) Derivatives in Modern Chemical Science

Morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. biosynce.come3s-conferences.org Its unique structural and physicochemical properties make it an invaluable scaffold in medicinal chemistry. biosynce.comnih.gov Morpholine derivatives are integral to numerous approved and experimental drugs and are often employed to enhance properties such as solubility, potency, and pharmacokinetic profiles. biosynce.comnih.gov The versatility of the morpholine ring allows for its facile introduction into molecules and its substitution can be tailored to interact with specific biological targets, leading to a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govontosight.aiontosight.ai Beyond pharmaceuticals, morpholine derivatives find applications in agrochemicals as fungicides and herbicides, and in materials science as curing agents, stabilizers, and corrosion inhibitors. wisdomlib.orge3s-conferences.orgwikipedia.org

Historical Context of Halogenated Phenyl-Substituted Morpholines in Research

The introduction of halogen atoms, such as chlorine, onto the phenyl ring of phenyl-substituted morpholines has been a strategic approach in medicinal chemistry to modulate the electronic properties and biological activity of these compounds. The presence of a chlorine atom can significantly influence a molecule's reactivity and its interactions with biological targets. smolecule.com Research into halogenated phenyl-substituted morpholines has led to the development of compounds with a range of pharmacological effects. For instance, derivatives with halogenated phenyl groups have been investigated for their potential as anticancer agents, showing inhibitory effects on various cancer cell lines. The specific positioning of the halogen on the phenyl ring is a critical determinant of the compound's biological activity.

Current Research Landscape and Future Trajectories for 4-(4-Chlorophenyl)morpholine

Currently, this compound is recognized as a versatile intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its unique morpholine structure, combined with the chlorophenyl group, enhances its biological activity and selectivity, making it a valuable component in the development of novel therapeutic agents and agrochemicals. chemimpex.com Researchers are actively exploring its use in the synthesis of analgesics, anti-inflammatory drugs, pesticides, and herbicides. chemimpex.com In materials science, it is being investigated for the production of durable polymers and resins. chemimpex.com

Future research is expected to focus on several key areas. There is a continuous drive to develop new and more efficient synthetic methods for this compound and its derivatives. biosynce.com Furthermore, the exploration of its potential in other therapeutic areas, such as neurological disorders and as an enzyme inhibitor, is an active field of investigation. chemimpex.com The versatility of the this compound scaffold suggests that further modifications could lead to the discovery of novel compounds with enhanced biological activities and improved safety profiles, solidifying its importance in both pharmaceutical and agricultural chemistry. e3s-conferences.org

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPYZPZUPWJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439581 | |

| Record name | 4-(4-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70291-67-7 | |

| Record name | 4-(4-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

The preparation of 4-(4-chlorophenyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of morpholine (B109124) with 4-chloroacetophenone and sulfur powder. In a typical procedure, these reactants are refluxed, and after cooling, the product is isolated as a solid. google.com Another approach involves the reaction of morpholine with 4-chlorobenzonitrile. researchgate.net

The structural and physicochemical properties of this compound have been well-documented.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 71 - 75 °C |

| CAS Number | 70291-67-7 |

Data sourced from Chem-Impex and PubChem. chemimpex.comnih.gov

Spectroscopic techniques are crucial for confirming the structure of the compound.

Spectroscopic Data for this compound

| Technique | Key Observations |

|---|---|

| ¹³C NMR | Data available in spectral databases. nih.gov |

| GC-MS | Mass spectral data confirms the molecular weight and fragmentation pattern. nih.gov |

Data sourced from PubChem. nih.gov

Chemical Properties and Reactivity

The chemical behavior of 4-(4-chlorophenyl)morpholine is influenced by the interplay of the morpholine (B109124) ring and the electron-withdrawing nature of the chlorophenyl group. The morpholine nitrogen can act as a nucleophile, participating in various reactions. The presence of the chlorine atom on the phenyl ring can also influence the reactivity of the aromatic system.

The compound's stability and compatibility with various reaction conditions make it a preferred intermediate in complex organic syntheses. chemimpex.com It can serve as a building block for creating more complex molecules with desired biological activities.

Structure Activity Relationship Sar and Molecular Design of 4 4 Chlorophenyl Morpholine Derivatives

Elucidation of Key Pharmacophores and Structural Elements for Biological Activity

The fundamental structure of 4-(4-chlorophenyl)morpholine, which consists of a morpholine (B109124) ring attached to a 4-chlorophenyl group, is a crucial starting point for its biological activity. benchchem.com The morpholine moiety, a heterocyclic amine, and the halogenated phenyl ring are key components that contribute to the compound's interactions with biological targets. benchchem.comontosight.ai

The morpholine ring is a versatile scaffold in medicinal chemistry. nih.govnih.gov Its presence can influence properties such as solubility and the potential for hydrogen bonding. nih.gov The nitrogen atom within the morpholine ring is a key feature, often involved in crucial interactions with biological macromolecules. researchgate.net

The 4-chlorophenyl group significantly impacts the electronic and steric properties of the molecule. benchchem.com The chlorine atom, a halogen, enhances the lipophilicity of the compound, which can affect its ability to cross cell membranes. ontosight.ai The specific position and nature of the halogen on the phenyl ring are critical determinants of biological activity. benchchem.com

Impact of Substitution Patterns on the Morpholine Ring and 4-Chlorophenyl Moiety

Systematic modifications to both the morpholine and the 4-chlorophenyl parts of the molecule have been extensively studied to understand their effects on biological outcomes. These structure-activity relationship (SAR) studies are vital for optimizing the therapeutic potential of these derivatives. ontosight.ai

Halogen Substituent Effects on Biological Activity

The nature and position of halogen substituents on the phenyl ring play a significant role in modulating the biological activity of this compound derivatives. benchchem.com

Identity of the Halogen: In a study of morpholine-based thiazole (B1198619) derivatives as carbonic anhydrase-II inhibitors, it was found that a 4-para-bromophenyl derivative showed good potency, suggesting that larger halogens can increase activity. nih.govrsc.org Conversely, the 4-para-chlorophenyl analogs in the same study exhibited the least inhibitory activity. nih.govrsc.org This highlights that the specific halogen atom (e.g., chlorine, bromine, fluorine) can fine-tune the biological effect. nih.govrsc.orgacs.orgresearchgate.net

Multiple Halogen Substitutions: Some studies have explored the effects of multiple halogen substitutions. For instance, derivatives with a 2-bromo-5-chlorophenyl group have been synthesized, indicating that di-halogenated phenyl rings can also be a feature of biologically active molecules. benchchem.com

Influence of Aromatic and Heterocyclic Ring Substitutions

Replacing or substituting the 4-chlorophenyl ring with other aromatic or heterocyclic systems has led to the discovery of derivatives with diverse biological activities.

Thiazole Derivatives: The introduction of a thiazole ring has been a fruitful strategy. nih.govrsc.org In one study, morpholine-based thiazoles were investigated as inhibitors of bovine carbonic anhydrase-II. nih.govrsc.org The substitution on the thiazole moiety itself was found to be interdependent with the substitution on the phenyl ring. nih.govrsc.org For example, a 4-para-nitrophenyl substitution on the thiazole resulted in more potent compounds than the unsubstituted 4-phenyl derivatives. nih.govrsc.org

Pyrazole (B372694) Derivatives: Morpholine derivatives incorporating a pyrazole ring have also been synthesized and studied. ontosight.ai For example, a compound featuring a morpholine ring linked to a pyrazole moiety, which is further substituted with two 4-chlorophenyl groups, has been investigated for its potential pharmacological effects. ontosight.ai

Furan (B31954) Derivatives: The furan ring has been used as a substitute for the phenyl ring in the design of new compounds. nih.gov

Pyridine (B92270) Derivatives: The inclusion of a pyridine ring, as seen in 'Morpholine, 4-(3-(p-chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)-', can significantly influence the biological profile of the resulting molecule. ontosight.ai

Alkyl and Aryl Substitution Effects

The introduction of alkyl and aryl groups at various positions on the this compound scaffold can have a profound impact on activity.

Substitution on the Morpholine Ring: In a study on pyrimidine-4-carboxamides, it was found that substitutions at the 4-position of the morpholine ring were generally less favorable. acs.orgnih.gov Replacing the morpholine with a more hydrophobic piperidine (B6355638) was tolerated, while introducing a dimethylamine (B145610) group increased activity, suggesting that the polarity of the morpholine might be a limiting factor in some contexts. acs.orgnih.gov

Aryl Substitutions: The addition of further aryl groups can lead to compounds with different biological targets. For instance, the synthesis of 4-{4-[(E)-{[(E)-4-(4-chlorophenyl)-3-phenylthiazol- 2(3H)-ylidene]hydrazone}methyl] phenyl}morpholine has been reported. researchgate.net

Rational Design of Novel Analogues for Targeted Biological Interactions

The rational design of new this compound analogues is guided by the SAR data obtained from previous studies. This approach aims to create molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netexlibrisgroup.com

One strategy involves the hybridization of the this compound scaffold with other known pharmacophores. For example, by combining the structural features of this compound with other biologically active motifs, researchers can develop novel compounds with potentially synergistic or novel mechanisms of action. nih.gov

The design process often involves considering the three-dimensional structure of the target protein. By understanding the binding site, medicinal chemists can design molecules that fit precisely into the active site, leading to enhanced biological activity. This is exemplified in the design of inhibitors for specific enzymes where the morpholine moiety plays a role in interacting with the enzyme's active site. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are powerful tools in the development of novel this compound derivatives.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target, often an enzyme or a receptor. uni-halle.de Molecular docking studies, a key component of SBDD, can predict how different derivatives will bind to the target. nih.govmdpi.com This allows for the in-silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. For instance, docking studies have been used to elucidate the interactions of morpholine-based thiazoles with the active site of carbonic anhydrase-II. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods are employed. gardp.org This approach uses the information from a set of known active and inactive molecules to build a pharmacophore model. This model represents the key structural features required for biological activity. Quantitative structure-activity relationship (QSAR) analysis is another LBDD technique that correlates the physicochemical properties of the compounds with their biological activity. nih.gov

The iterative process of design, synthesis, and biological evaluation, guided by SBDD and LBDD, is crucial for the successful development of new therapeutic agents based on the this compound scaffold.

Data Tables

Table 1: Effect of Phenyl Ring Substitution on Carbonic Anhydrase-II Inhibition

| Derivative Type | Substitution on Phenyl Ring | IC50 Range (μM) | Relative Potency |

| Morpholine-based thiazole | 4-para-nitrophenyl | 14–20 | Most Potent |

| Morpholine-based thiazole | Unsubstituted 4-phenyl | 24–46 | Moderate Potency |

| Morpholine-based thiazole | 4-para-chlorophenyl | 31–59 | Least Potent |

| Morpholine-based thiazole | 4-para-bromophenyl | 23.80 | Good Potency |

Data sourced from a study on morpholine-based thiazoles as carbonic anhydrase-II inhibitors. nih.govrsc.org

Antinociceptive Activity Evaluation

The search for new and effective pain-relieving agents is a continuous effort in pharmaceutical research. Analogues of this compound have been investigated for their potential to alleviate pain.

In Vivo Behavioral Models (Hot Plate Test, Writhing Test)

The antinociceptive effects of several 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been evaluated in mice using the hot plate test and the writhing test. nih.govnih.gov The hot plate test assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia, while the writhing test, which involves inducing abdominal constrictions with an irritant like acetic acid, is a model for visceral pain and primarily reflects peripherally acting analgesics. nih.govfrontiersin.orgnih.gov

All the tested compounds in one study demonstrated antinociceptive effects in both the hot plate and writhing tests. nih.govnih.gov The pharmacological effects were generally observed within 60 minutes of administration. nih.govnih.gov Notably, these effects were achieved without significantly impacting the motor coordination or muscle relaxant abilities of the animals. nih.govnih.gov

One particular analogue, T-101, which features a 4-bromophenyl substituent, showed a strong, dose-dependent, and long-lasting antinociceptive effect in the hot plate test, alongside clear antinociceptive activity in the writhing test. nih.gov This suggests that T-101 may possess both central and peripheral analgesic properties. nih.gov In contrast, compounds T-103 (with a 3,4-dichlorophenyl substituent) and T-104 (with a 3-chlorophenyl substituent) exhibited a more potent effect in the writhing test compared to the hot plate test, indicating a predominantly peripheral mechanism of action. nih.gov

The table below summarizes the findings for some of the tested analogues:

| Compound ID | Substituent | Hot Plate Test | Writhing Test | Locomotor Activity | Motor Coordination/Myorelaxation | Effect Duration |

| T-100 | 2,4-dichlorophenyl | Significant antinociceptive effect | Significant antinociceptive effect | Inhibited | No impact | --- |

| T-101 | 4-bromophenyl | Strong, dose-dependent, long-lasting effect | Clear antinociceptive effect | No changes | No impact | Long-lasting |

| T-102 | 4-chloro-(3-trifluoromethyl)phenyl | Significant antinociceptive effect | Significant antinociceptive effect | Inhibited | No impact | --- |

| T-103 | 3,4-dichlorophenyl | Weaker effect | Stronger peripheral effect | --- | No impact | Short-lasting (up to 90 min) |

| T-104 | 3-chlorophenyl | Weaker effect | Stronger peripheral effect | --- | No impact | Short-lasting (up to 90 min) |

Mechanistic Insights into Antinociceptive Effects

The differential activity of the analogues in the hot plate and writhing tests provides some insight into their mechanisms of action. nih.gov Compounds that are more effective in the hot plate test are thought to act on the central nervous system, while those with greater efficacy in the writhing test are believed to have a peripheral site of action. nih.govnih.gov The writhing test is associated with the release of inflammatory mediators that stimulate nociceptors, suggesting that compounds active in this test may interfere with these peripheral pain pathways. nih.gov

The observation that some analogues, like T-103 and T-104, show a stronger effect in the writhing test suggests their primary action is likely outside the central nervous system. nih.gov This could be due to their intrinsic properties or potentially poor penetration across the blood-brain barrier. nih.gov Conversely, the potent and long-lasting central effects of T-101 in the hot plate test point towards a significant interaction with central pain-modulating pathways. nih.gov Further research is needed to elucidate the specific molecular targets responsible for these antinociceptive effects. nih.gov

Antimicrobial Properties and Spectrum of Activity

The morpholine moiety is recognized for its antimicrobial properties, and its incorporation into various chemical structures is a strategy to develop new antimicrobial agents. researchgate.netnih.gov

Antibacterial Efficacy, including DNA Gyrase Inhibition

The antibacterial potential of this compound analogues has been explored. For instance, the compound 4-(phenylsulfonyl)morpholine (B1295087), which contains a morpholine group, has been investigated for its ability to modulate the activity of existing antibiotics. nih.gov While it did not show significant intrinsic antimicrobial activity, it was found to enhance the efficacy of aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against certain Gram-negative bacteria. nih.gov

A key target for antibacterial drugs is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govmdpi.commdpi.com Inhibition of DNA gyrase leads to a disruption of DNA supercoiling, ultimately causing bacterial cell death. mdpi.comacs.org Several studies have focused on designing and synthesizing new compounds that target this enzyme. acs.orgnih.gov New quinoline (B57606) hybrids have been synthesized and shown to exhibit good antibacterial activity, with some compounds displaying enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin. nih.gov The most potent of these compounds also showed significant inhibition of S. aureus DNA gyrase. nih.gov

The table below presents data on the DNA gyrase inhibitory activity of some quinoline hybrids:

| Compound ID | Antibacterial Activity | S. aureus DNA Gyrase Inhibition (IC50) |

| 8b | Enhanced activity against MRSA | 1.89 µM |

| 9c | Enhanced activity against MRSA | 2.73 µM |

| 9d | Enhanced activity against MRSA | 2.14 µM |

| Novobiocin (control) | --- | 1.636 µM |

Antifungal Activity

The morpholine chemical class has yielded effective antifungal agents like fenpropimorph (B1672530) and amorolfine. nih.gov These compounds act by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov

Research into silicon-incorporated morpholine analogues has shown promising results. nih.gov Several of these sila-analogues exhibited potent antifungal activity against a range of human pathogenic fungi, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov One particular sila-analogue, 24, which is an analogue of fenpropimorph, demonstrated superior fungicidal potential compared to existing morpholine antifungals. nih.gov

While 4-(phenylsulfonyl)morpholine did not show a significant modulating effect on antifungal agents against Candida species, this was attributed to the presence of chitin (B13524) in the fungal cell wall, which can hinder drug penetration. nih.gov

Antitumor and Anticancer Investigations

The development of novel anticancer agents is a major focus of medicinal chemistry. The morpholine scaffold is present in several compounds investigated for their antitumor potential. rsc.orgnih.govnih.gov

A series of morpholine-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). rsc.orgnih.gov Several of these compounds displayed significant cytotoxic activity, with some being more potent than the standard drug colchicine. nih.gov Two compounds in particular, AK-3 and AK-10, showed promising results across all three cell lines. rsc.orgnih.gov Mechanistic studies indicated that these compounds induce apoptosis (programmed cell death) and can arrest the cell cycle, thereby inhibiting cancer cell proliferation. rsc.orgnih.gov

The table below shows the in vitro anticancer activity of selected morpholine-substituted quinazoline derivatives:

| Compound ID | A549 (IC50) | MCF-7 (IC50) | SHSY-5Y (IC50) |

| AK-3 | 10.38 ± 0.27 µM | 6.44 ± 0.29 µM | 9.54 ± 0.15 µM |

| AK-10 | 8.55 ± 0.67 µM | 3.15 ± 0.23 µM | 3.36 ± 0.29 µM |

Furthermore, a series of m-(4-morpholinoquinazolin-2-yl)benzamides were designed and synthesized, with several compounds demonstrating remarkable antiproliferative effects in vitro against HCT-116 (colon) and MCF-7 (breast) cancer cell lines. nih.gov The most potent compound, T10, was found to induce apoptosis and block a key signaling pathway (PI3K/Akt/mTOR) involved in cancer cell growth and survival. nih.gov This compound also showed the ability to inhibit tumor growth in a mouse model. nih.gov

In another study, modified 4-hydroxyquinolone analogues were synthesized and tested against four human cancer cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.gov One compound, 3g, exhibited promising IC50 values against all tested cell lines, indicating its potential as a broad-spectrum anticancer agent. nih.gov

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic potential of this compound analogues has been explored against various cancer cell lines. Research into dihydropyrimidine (B8664642) derivatives, for instance, has shown that these compounds can be effective against cancer stem cells. nih.gov In one study, novel dihydropyrimidine derivatives were synthesized and tested against the LOVO colon cancer cell line. nih.gov Several of these compounds demonstrated significant inhibition of the side population of cancer stem cells, with more than 50% inhibition at a 10 μM concentration. nih.gov Specifically, compound DHP-5 from this series not only exhibited anti-proliferative effects in vitro but also arrested cancer cells at the G2 checkpoint. nih.gov

Similarly, pyrazoline-coumarin hybrids containing a 4-(4-chlorophenyl) group have been investigated for their anticancer properties. nih.gov One such derivative showed notable activity against the A549 lung cancer cell line with an IC50 value of 4.7 μM. nih.gov Further studies on thiazolyl-pyrazoline hybrids incorporating a morpholine ring have identified compounds with dual inhibitory activity against EGFR and HER2. nih.gov For example, a morpholine-bearing derivative demonstrated IC50 values of 4.34 μM and 2.28 μM against EGFR and HER2, respectively. nih.gov Another study highlighted a thiazolyl-pyrazoline derivative with a 4-chlorophenyl substituent at the C-5 position of the pyrazoline ring, which showed activity comparable to or better than cisplatin (B142131) against A549 and MCF-7 cancer cell lines. nih.gov

The septin inhibitor forchlorfenuron (B1673536) (FCF) and its analogues have also been investigated for their cytotoxic effects. nih.gov While FCF itself showed inhibitory effects on malignant mesothelioma (MM) cell growth, its analogues with different halogen substitutions on the pyridine ring displayed varying potencies. The potency was generally correlated with the size of the halogen atom, with iodo-substituted analogues being the most effective. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Analogues

| Compound/Analogue Type | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Dihydropyrimidine derivatives | LOVO (colon cancer) | >50% inhibition of side population cancer stem cells at 10 µM; DHP-5 arrested cells at G2 checkpoint. nih.gov |

| Pyrazoline-coumarin hybrid | A549 (lung cancer) | IC50 value of 4.7 µM. nih.gov |

| Thiazolyl-pyrazoline hybrid | EGFR and HER2 expressing cells | Dual inhibition with IC50 values of 4.34 µM (EGFR) and 2.28 µM (HER2). nih.gov |

| Thiazolyl-pyrazoline derivative | A549 and MCF-7 | Activity comparable to or better than cisplatin. nih.gov |

| Forchlorfenuron (FCF) analogues | ZL55, MSTO-211H, SPC212 (malignant mesothelioma) | Potency correlated with halogen atom size; iodo-substituted analogues were most effective. nih.gov |

Inhibition of Key Enzymes in Cancer Cell Proliferation

Analogues of this compound have demonstrated the ability to inhibit key enzymes that are crucial for the proliferation of cancer cells. One such target is the microtubule affinity-regulating kinase 4 (MARK4), a serine/threonine kinase that plays a role in regulating microtubule dynamics and is overexpressed in several human cancers. rsc.org A study focused on morpholine-based hydroxylamine (B1172632) analogues identified a potent and selective inhibitor of MARK4. This compound was found to induce apoptosis in MCF-7 breast cancer cells, suggesting its potential as a lead candidate for cancer treatment through MARK4 inhibition. rsc.org

mTOR Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. acs.orgnih.gov The mTOR signaling pathway is often hyperactivated in various cancers and neurological disorders. acs.org Research has shown that incorporating morpholine derivatives into mTOR inhibitors can significantly enhance their selectivity. nih.gov By replacing the standard morpholine in pyrazolopyrimidine inhibitors with bridged morpholines, researchers have developed analogues with subnanomolar mTOR IC50 values and up to a 26,000-fold selectivity over PI3Kα. nih.gov Molecular modeling suggests that this profound selectivity arises from a single amino acid difference between PI3K and mTOR, which creates a deeper pocket in mTOR that can accommodate the bridged morpholines. nih.gov

Furthermore, novel 1,3,5-triazine (B166579) derivatives containing a morpholine moiety have been developed as potent and brain-permeable mTOR inhibitors. acs.orgnih.gov One such compound, PQR626, demonstrated excellent brain penetration and was well-tolerated in mice. acs.org Another compound from this class, PQR620, along with the dual PI3K/mTOR inhibitor PQR530, effectively crossed the blood-brain barrier and showed potential in a mouse model of chronic epilepsy. nih.gov These findings highlight the importance of the morpholine scaffold in designing selective and effective mTOR inhibitors for various therapeutic applications.

Anti-inflammatory Potential

Derivatives of 4-phenyl morpholine have been reported to possess anti-inflammatory properties. ijpsonline.com The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema. nih.gov For instance, pyrazoline derivatives have been synthesized and shown to exhibit promising anti-inflammatory effects. nih.gov In one study, N-benzylidine-2-morpholino benzenamine and N-(3-nitro benzylidine)-2-morpholino benzenamine demonstrated significant anti-inflammatory activity. ijpsonline.com

The mechanism of anti-inflammatory action for some of these compounds is thought to be related to the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory enzymes. rjptonline.org Research on β-aminovinylketones containing pyrrolidine, piperidine, and morpholine residues showed a reduction in inflammation in a histamine-induced model. mdpi.com However, in an inflammatory model induced by concanavalin (B7782731) A, compounds with piperidine and morpholine fragments actually increased inflammation relative to the control group. mdpi.com

Antidiabetic Activity

The morpholine scaffold has been incorporated into various compounds with potential antidiabetic activity. For instance, a hybrid structure of sulfonamide-1,3,5-triazine-thiazole containing a morpholine moiety has shown selective inhibition of dipeptidyl peptidase 4 (DPP-4) in vivo, leading to a blood glucose-lowering effect. nih.gov DPP-4 inhibitors, also known as gliptins, are a class of oral anti-diabetic drugs that work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood glucose. mdpi.compensoft.net

Other research has focused on spirothiazolidine analogues. nih.gov In one study, compounds 6 and 9, derived from 4-(4-aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, exhibited higher therapeutic indices for both alpha-amylase and alpha-glucosidase inhibition compared to the standard drug acarbose. nih.gov Inhibition of these enzymes slows down the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose levels.

Table 2: Antidiabetic Activity of Morpholine Analogues

| Compound/Analogue Type | Target/Mechanism | Key Findings |

|---|---|---|

| Sulfonamide-1,3,5-triazine-thiazole hybrid | DPP-4 inhibition | Showed blood glucose-lowering effect in vivo. nih.gov |

| Spirothiazolidine analogues (Compounds 6 & 9) | α-amylase and α-glucosidase inhibition | Higher therapeutic indices compared to acarbose. nih.gov |

Antimalarial Research Applications

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial chemotherapy, with chloroquine (B1663885) being a prominent example. hilarispublisher.com However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. hilarispublisher.comnih.gov Analogues of this compound have been investigated in this context.

A series of morpholine analogues functionalized with a hydroxyethylamine (HEA) pharmacophore were synthesized and screened for their activity against P. falciparum. rsc.org One analogue, 6k, was identified as a hit molecule with an inhibitory concentration of 5.059 ± 0.2036 μM. rsc.org Importantly, these analogues did not show cytotoxicity against liver cells (HepG2) up to a concentration of 2 mM. rsc.org Further investigation revealed that these compounds target plasmepsin X, a validated antimalarial drug target. rsc.org

Other research has focused on quinoline-4-carboxamide derivatives. acs.org Modifications to the morpholine group in these compounds were found to be crucial for their antiparasitic activity. acs.org For instance, replacing the morpholino group with piperidine was not tolerated, highlighting the importance of the morpholine oxygen for activity. acs.org Several of these compounds showed excellent activity at low doses in mice, with reductions in parasitemia above 99%. acs.org

Antiviral Properties

The morpholine ring is a key component in some antiviral drugs. nih.gov Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has yielded compounds with antiviral activity against the tobacco mosaic virus (TMV). nih.gov In a study where ten new derivatives were synthesized, compounds 7b and 7i showed promising anti-TMV activity. nih.gov Although slightly less effective than the control agent ningnanmycin, these findings demonstrate the potential of incorporating the 4-chlorophenyl and morpholine-related scaffolds into novel antiviral agents. nih.gov

More broadly, research into fleximer nucleoside analogues has identified compounds with broad-spectrum antiviral activity. nih.gov One such analogue, KAD-025, was active against several viral families, including flaviviruses, filoviruses, and coronaviruses, without showing toxicity up to 100 µM. nih.gov While not directly containing a this compound moiety, this research highlights the ongoing efforts to develop new antiviral compounds where this scaffold could potentially be incorporated.

Cholinesterase Inhibitory Activity

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for the management of Alzheimer's disease. In this context, researchers have synthesized and evaluated novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group for their anti-cholinesterase activities. nih.gov

A study investigating these derivatives revealed that the position of the chloro substituent on the 4-N-phenyl ring influences the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For instance, a compound bearing a meta-chloro substituent on the 4-N-phenylamino ring demonstrated greater potency for BChE inhibition compared to its ortho- and para-chloro counterparts. mdpi.com Specifically, for a series of 3-aminoquinoline (B160951) derivatives, the meta-chloro substituted compound showed more potent BChE inhibition than the ortho- and para-chloro derivatives. mdpi.com Interestingly, the meta- and para-chloro derivatives exhibited similar potency against AChE, and were more active than the ortho-chloro derivative. mdpi.com

The majority of the synthesized compounds in this class displayed a preference for inhibiting AChE over BChE, as indicated by their selectivity index (SI) values being greater than one. mdpi.com Kinetic analysis of some of the most potent compounds indicated a mixed-type inhibition of AChE. nih.gov

| Compound ID | Substituent Position | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 12b | ortho-chloro | > 50 | > 100 |

| 12c | meta-chloro | 42.35 ± 2.11 | 85.12 ± 3.24 |

| 12d | para-chloro | 43.18 ± 1.98 | > 100 |

Data sourced from a study on morpholine-bearing quinoline derivatives. mdpi.com

Central Nervous System (CNS) Activities and Neurological Targets

The morpholine ring is recognized as a valuable heterocycle in the discovery of drugs targeting the central nervous system (CNS). nih.govnih.gov Its physicochemical properties, including a pKa value that enhances solubility and the ability to participate in various interactions, contribute to improved blood-brain barrier permeability. nih.govnih.govacs.org Consequently, morpholine analogues are frequently investigated for their potential to modulate CNS targets. nih.gov

Monoamine oxidase-A (MAO-A) is a key enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. Its inhibition is a well-established approach for treating depression and anxiety disorders. nih.gov Research into morpholine-containing chalcones has identified several compounds with reversible and selective MAO-A inhibitory activity. nih.gov

In one study, a series of (E)-3-(substituted-phenyl)-1-(4-morpholinophenyl)prop-2-en-1-ones were synthesized and evaluated. Among these, compounds with specific substitutions on the phenyl ring demonstrated notable MAO-A inhibition. For example, the compound (E)-3-(2-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C12) displayed an IC₅₀ value of 9.35 ± 0.11 µM for MAO-A inhibition. nih.gov The study highlighted that these morpholine-based chalcones have the potential to be developed as novel antidepressant lead compounds. nih.gov

| Compound ID | Substitution on Phenyl Ring | MAO-A IC₅₀ (µM) |

| C6 | 4-Fluoro | 8.45 ± 0.19 |

| C12 | 2-Chloro | 9.35 ± 0.11 |

| C14 | 2,4-Dichloro | 7.91 ± 0.08 |

Data from a study on morpholine-based chalcones as MAO-A inhibitors. nih.gov

The dopamine (B1211576) D4 receptor is a significant target in the development of treatments for neurological and psychiatric disorders, including schizophrenia. nih.gov A series of chiral alkoxymethyl morpholine analogues have been synthesized and evaluated as potent and selective dopamine D4 receptor antagonists. nih.gov

In this research, a key analogue featuring a 4-chlorobenzyl substituent was found to be equipotent to a previously identified lead compound, with a Ki value of 42 nM. nih.gov The study demonstrated that modifications to the alkoxy and southern fragments of the morpholine scaffold could be made to optimize potency and pharmacokinetic properties, such as reducing lipophilicity. nih.gov The efforts culminated in the identification of a novel, potent, and selective dopamine D4 receptor antagonist with high selectivity against other dopamine receptor subtypes. nih.gov

| Compound | R¹ Group | Ki (nM) | cLogP |

| ML398 | 4-chlorophenyl | 36 | 5.10 |

| 4a | 4-chlorobenzyl | 42 | 4.31 |

Data from a study on chiral alkoxymethyl morpholine analogs as D4R antagonists. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-II Inhibition)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. frontiersin.orgnih.gov Morpholine derivatives have been explored as inhibitors of these enzymes.

A study focused on the synthesis of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (CA-II). rsc.org These compounds were designed to interact with the CA-II binding site and impede its function. rsc.org The research found that several of the synthesized thiazole derivatives exhibited varying degrees of inhibitory activity against CA-II, with some showing greater affinity than the standard drug, acetazolamide. rsc.orgresearchgate.net Kinetic studies of the most potent compound in that series revealed concentration-dependent inhibition. rsc.orgresearchgate.net

Other Reported Biological Activities

Analogues of this compound have been investigated for a variety of other biological activities, demonstrating the versatility of this chemical scaffold.

Antihyperlipoproteinemic Activity: A series of 17 new morpholine derivatives with varying aromatic substitutions on the morpholine ring were synthesized and found to possess antihyperlipidemic properties. nih.gov These compounds were shown to suppress cholesterol biosynthesis by inhibiting squalene (B77637) synthase, with the most active compounds having IC₅₀ values between 0.7 and 5.5 µM. nih.gov In an in vivo model of acute experimental hyperlipidemia, these compounds reduced total cholesterol, triglycerides, and LDL levels by 15-80%. nih.gov

Bronchodilatory Activity: The bronchodilator potential of morpholine derivatives has been explored. One study on R-836, a 2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo[1,5-c]pyrimidine, demonstrated its ability to relax tracheal preparations and reduce bronchoconstriction in various animal models. nih.gov It was found to be approximately two to three times more potent than theophylline (B1681296) in direct comparisons. nih.gov

Antidepressant Activity: Beyond MAO-A inhibition, other morpholine derivatives have shown potential as antidepressants. A study on 2-aryloxymethylmorpholine derivatives found that they displayed antidepressant properties in animal models. google.com Another compound, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide, was also evaluated for antipsychotic and antidepressant activity, showing effects on the dopaminergic and adrenergic systems. nih.gov

Antiemetic Activity: The morpholine nucleus is present in the FDA-approved drug aprepitant, a neurokinin 1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting. ijprems.com This highlights the potential for morpholine derivatives in the development of antiemetic agents.

Conclusion

Established Synthetic Routes for this compound

The foundational synthesis of this compound can be achieved through several reliable methods, primarily involving condensation reactions or the functionalization of a pre-existing morpholine ring.

Multi-step Condensation and Functionalization Approaches

The synthesis of N-aryl morpholine derivatives is often accomplished through the reaction of diethanolamine (B148213) with an appropriate aryl precursor. A common approach involves the cyclization of N-(4-chlorophenyl)diethanolamine. This precursor is typically prepared by the N-alkylation of 4-chloroaniline (B138754) with two equivalents of ethylene (B1197577) oxide or 2-chloroethanol. The subsequent intramolecular cyclization of the diol under acidic conditions, often using a dehydrating agent like sulfuric acid, yields the morpholine ring.

Alternatively, functionalization of the morpholine ring is a direct and widely used method. One such documented synthesis involves the reaction of morpholine with (4-chlorophenyl)carbamic chloride. iucr.org This reaction, typically conducted by stirring the reactants in refluxing ethanol (B145695), results in the formation of N-(4-Chlorophenyl)morpholine-4-carboxamide, a related derivative. iucr.org Direct N-arylation of morpholine with a 4-chlorophenyl halide can also be performed, usually requiring a catalyst system such as a palladium or copper complex to facilitate the carbon-nitrogen bond formation.

Another strategy involves the reaction of morpholine with a precursor containing the 4-chlorophenyl group. For instance, the synthesis of 'Morpholine, 4-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-' is achieved by reacting morpholine with 3-(4-chlorophenyl)-1-oxo-2-propenyl chloride. ontosight.ai This highlights a modular approach where the morpholine unit is added to a functionalized chlorophenyl-containing molecule.

Mannich Reaction Applications in Morpholine Synthesis

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is highly valuable for synthesizing β-amino ketones and other related structures known as Mannich bases. academicjournals.orgresearchgate.net This reaction is particularly useful for producing derivatives where a morpholine ring is tethered to a carbon backbone.

A specific application involves the reaction of an aromatic aldehyde, an amine (in this case, morpholine), and a compound with an active hydrogen atom. academicjournals.org For example, the synthesis of 3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide has been successfully documented. arabjchem.orgmdpi.com This synthesis proceeds by reacting 4-chlorobenzaldehyde (B46862), morpholine, and phenylacetamide in ethanol under reflux conditions. arabjchem.org The Mannich reaction provides a straightforward and efficient route to complex molecules incorporating the 4-chlorophenyl and morpholine moieties in a single step. academicjournals.orgmdpi.com

Table 1: Mannich Reaction for Morpholine Derivative Synthesis

| Aldehyde | Amine | Active Hydrogen Compound | Product | Reference(s) |

| 4-Chlorobenzaldehyde | Morpholine | Phenylacetamide | 3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide | arabjchem.org, mdpi.com |

| 4-Chlorobenzaldehyde | Morpholine | Thiourea | 1,3-bis-(morpholin-4-yl-(4-chlorophenyl)-methyl)-thiourea | academicjournals.org |

| 4-Chlorobenzaldehyde | Urea | Succinimide | 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea | academicjournals.org |

Advanced Synthetic Strategies for Morpholine Derivatives Incorporating 4-Chlorophenyl Moieties

More complex molecular architectures that feature the this compound substructure integrated with other heterocyclic systems are of significant interest. These advanced strategies enable the creation of hybrid molecules with diverse properties.

Pyrimidine (B1678525) Core Integration

The pyrimidine nucleus is a key component in many biologically significant molecules. nih.gov The synthesis of derivatives that fuse a pyrimidine core with a this compound moiety often involves the reaction of a halogenated pyrimidine with morpholine.

One reported method describes the synthesis of 4-(4-chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. nih.gov This is achieved by nucleophilic aromatic substitution, where a solution of 2-(methylthio)-4-chloro-6-(4-chlorophenyl)pyrimidine-5-carbonitrile is heated under reflux with morpholine in dry benzene (B151609). nih.gov Similarly, researchers have synthesized 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, demonstrating the versatility of this building block approach. tandfonline.com Another example involves treating 2-[4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4,6-dichloro-s-triazine with morpholine to substitute one of the chlorine atoms, yielding a complex molecule with an appended morpholine ring. researchgate.net

Table 2: Synthesis of Pyrimidine Derivatives

| Pyrimidine Precursor | Reagent | Product | Reference(s) |

| 2-(Methylthio)-4-chloro-6-(4-chlorophenyl)pyrimidine-5-carbonitrile | Morpholine | 4-(4-Chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile | nih.gov |

| 2-Amino-4-(4-chlorophenyl)-6-chloro-pyrimidine | 4-Morpholinophenylboronic acid | 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | tandfonline.com |

| 2-[4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4,6-dichloro-s-triazine | Morpholine | 2-[4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4-(morpholino)-6-chloro-s-triazine | researchgate.net |

Thiazole (B1198619) Moiety Introduction

The thiazole ring is another important heterocycle. Its incorporation into molecules containing the this compound structure can be achieved through cyclocondensation reactions. The Hantzsch thiazole synthesis is a classic and commonly applied method, which involves the reaction of an α-halocarbonyl compound with a thioamide. tubitak.gov.tr

For the synthesis of thiazoles bearing a 4-chlorophenyl group, 2-bromo-1-(4-chlorophenyl)ethanone is a common starting material. researchgate.netsemanticscholar.org This can be reacted with various hydrazine (B178648) carbothioamides or ureas in a cyclocondensation reaction to generate the thiazole ring. researchgate.netsemanticscholar.org The morpholine moiety can be introduced subsequently or be present on one of the precursors. For instance, a morpholine-triazole-penicillin hybrid has been synthesized via a Mannich reaction, showcasing a pathway to link these different rings. researchgate.netsemanticscholar.org Studies have also reported the synthesis and evaluation of 4-para-chlorophenyl substituted morpholine-based thiazoles, indicating active research in this area. nih.gov

Pyrazole (B372694) Ring System Incorporations

Pyrazole derivatives are known for their wide range of applications. nih.govmdpi.com Synthesizing molecules that combine pyrazole with a this compound unit can be accomplished through several strategies, including multicomponent reactions and functional group transformations.

One effective method is a three-component reaction involving an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative. nih.gov Specifically, 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been synthesized by reacting an aldehyde with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone and malononitrile. nih.gov This method efficiently constructs a complex heterocyclic system containing the 4-chlorophenyl-pyrazole core.

Another approach involves building the morpholine functionality onto a pre-formed pyrazole ring. A notable example is the synthesis of (5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-3-yl)(morpholino)methanethione. This compound was prepared through a one-pot reaction of a pyrazole-3-carbaldehyde, morpholine, and elemental sulfur in DMF, demonstrating an efficient C-S/C-N bond formation strategy. beilstein-journals.org This highlights the ability to append the morpholine group as a thioamide onto a pyrazole scaffold that already bears a substituted phenyl ring. beilstein-journals.org

Table 3: Synthesis of Pyrazole Derivatives

| Pyrazole Precursor / Starting Materials | Reagents | Product Type | Reference(s) |

| Aldehyde + 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone + Malononitrile | DABCO (catalyst) | 6-Amino-4-aryl-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | nih.gov |

| Pyrazole-3-carbaldehyde + Morpholine + Elemental Sulfur | Heat in DMF | Pyrazolyl-morpholino-methanethione | beilstein-journals.org |

Chalcone (B49325) Derivatives in Morpholine Synthesis

Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, are versatile precursors in the synthesis of numerous heterocyclic compounds. nih.govresearchgate.net Their electrophilic double bond and carbonyl group are susceptible to a variety of cyclization reactions, leading to heterocycles such as pyrimidines, pyrazoles, and benzodiazepines. nih.gov

However, the direct synthesis of the morpholine ring system from chalcone precursors is not a widely documented strategy. The literature more frequently details the synthesis of complex chalcone derivatives that incorporate a pre-existing morpholine moiety. A prominent example is the synthesis of (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. This compound is typically synthesized via the Claisen-Schmidt condensation of 4'-morpholinoacetophenone (B1345126) with 4-chlorobenzaldehyde in a basic medium, such as an alcoholic solution of sodium hydroxide. mdpi.comnih.gov

The general reaction is as follows:

4'-morpholinoacetophenone + 4-chlorobenzaldehyde → (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one + H₂O

In this context, the morpholine ring is part of the acetophenone (B1666503) reactant and not formed during the reaction. These morpholine-based chalcones are of interest for their potential biological activities, including monoamine oxidase (MAO) inhibition. mdpi.comnih.gov The morpholine group is often incorporated to enhance properties like solubility and brain permeability. mdpi.com The trans (E) configuration of the resulting chalcone is typically confirmed by the large coupling constant (J > 15 Hz) of the vinylic protons in ¹H NMR spectra. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, catalyst, reaction temperature, and reactant ratios.

One common synthetic route to this compound involves the reaction of 4-chloroaniline with di(2-chloroethyl) ether or the reaction of 4-chlorophenyl isocyanate with diethylene glycol followed by cyclization. benchchem.com Another approach is the coupling of 4-aminomorpholine (B145821) with 4-chlorobenzoyl chloride derivatives. benchchem.com For these types of reactions, several factors can be systematically varied to enhance the yield. benchchem.comresearchgate.net

Key optimization strategies include:

Temperature Control : Maintaining an optimal temperature is crucial to ensure the reaction proceeds at a reasonable rate while minimizing the formation of side products from over-acylation or decomposition. For instance, reflux conditions of 70–80°C are reported for certain methods. benchchem.com

Solvent Selection : The use of anhydrous solvents is often preferred to prevent hydrolysis of reactive intermediates. Ethanol is a commonly used solvent for these syntheses. benchchem.com

Catalyst and Reagent Screening : The choice of base or catalyst can significantly impact reaction efficiency. In syntheses involving condensation, different bases like sodium hydroxide, piperidine (B6355638), or morpholine itself can be screened to find the most effective catalyst. researchgate.netbibliomed.org

pH Monitoring : During workup, careful neutralization of the reaction mixture, for example with sodium bicarbonate, is necessary to isolate the crude product effectively before purification. benchchem.com

Purification of the final product is typically achieved through recrystallization from a suitable solvent mixture (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel. benchchem.com Through careful optimization of these conditions, typical yields for the synthesis of this compound can range from 65% to 80%. benchchem.com

Table 1: Illustrative Parameters for Reaction Optimization This table provides a generalized example of how reaction conditions can be varied to optimize the yield of a target product, based on common organic synthesis practices.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Neat | 100 | 12 | < 5 |

| 2 | Triethylamine (10) | Toluene | 80 | 8 | 45 |

| 3 | Piperidine (10) | Ethanol | Reflux | 6 | 62 |

| 4 | Morpholine (20) | Ethanol | Reflux | 6 | 76 |

| 5 | NaOH (1.2 eq) | Methanol | Room Temp | 24 | 85 |

| 6 | NaOH (1.2 eq) | Ethanol | 80 | 4 | 91 |

Stereoselective Synthesis and Chiral Analogues of this compound

The synthesis of specific stereoisomers of morpholine derivatives is of significant interest, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. Stereoselective synthesis of morpholines can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. organic-chemistry.orgtsijournals.com

While specific methods for the stereoselective synthesis of this compound are not extensively detailed, general principles can be applied, and chiral analogues have been successfully synthesized. A notable example is the synthesis of 2-(4-chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine. This reaction involves a Lewis acid-catalyzed halo-etherification of 4-chlorostyrene (B41422) with N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, which proceeds via a halonium intermediate to construct the morpholine ring with the chlorophenyl group at the C2 position. nih.gov This method introduces a chiral center to the morpholine ring.

General strategies for preparing chiral morpholines include:

Intramolecular Cyclization : Asymmetric synthesis can be achieved through intramolecular cyclization of chiral precursors. For example, an enantioselective synthesis of 3-substituted morpholines can be accomplished from aminoalkyne substrates via a tandem hydroamination and asymmetric transfer hydrogenation reaction. organic-chemistry.org

Use of Chiral Pool : Commercially available chiral building blocks, such as enantiomerically pure amino alcohols, can be used as starting materials to construct the morpholine ring with a defined stereochemistry.

Chiral Auxiliaries : A chiral auxiliary, such as an Evans oxazolidinone, can be used to direct the stereoselective formation of a new chiral center, which is later cleaved to yield the enantiomerically enriched product. tsijournals.com

These methodologies allow for the creation of a wide array of chiral morpholine analogues, where the stereochemistry at one or more positions on the ring is precisely controlled. organic-chemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data regarding its proton and carbon framework.

Proton NMR (¹H-NMR) Spectral Analysis

The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the morpholine ring and the chlorophenyl group. The aromatic protons on the chlorophenyl ring typically appear as two doublets in the downfield region, a pattern characteristic of a 1,4-disubstituted benzene ring. The protons of the morpholine ring, being in a more shielded chemical environment, resonate further upfield. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are generally observed at a different chemical shift than those adjacent to the oxygen atom (O-CH₂). While extensive experimental data is limited in published literature, predicted spectral data provides a reliable estimation of these chemical shifts. benchchem.com

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄Cl) | 7.2–7.4 | Doublet |

| Morpholine (O-CH₂) | 3.6–3.8 | Multiplet |

Carbon-13 NMR (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four unique carbons of the chlorophenyl ring and the two unique carbons of the morpholine ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the morpholine nitrogen (C-N) have characteristic chemical shifts. The two equivalent carbons adjacent to the oxygen in the morpholine ring and the two equivalent carbons adjacent to the nitrogen also produce distinct signals.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic (C-Cl) | 125–135 |

| Aromatic (C-H) | 115-130 |

| Aromatic (C-N) | 145-155 |

| Morpholine (O-CH₂) | 65–70 |

Two-Dimensional NMR Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The nominal molecular weight of this compound is 197.66 g/mol . nih.gov In mass spectrometry, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 197, along with an isotope peak ([M+2]⁺) at m/z 199 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Key fragmentation of the molecule involves the cleavage of the morpholine ring and the loss of the chloro substituent. benchchem.com

Table 3: Mass Spectrometry Data for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ (Molecular Ion) | 197 |

| [M+2]⁺ (Isotope Peak) | 199 |

| Loss of Cl | 162 |

| Cleavage of morpholine ring | 132 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage in the morpholine ring, the C-N bond, aromatic and aliphatic C-H stretching, and the C-Cl bond. benchchem.com

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Assignment | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | Morpholine CH₂ | 2800–3000 |

| C-O-C Stretch | Ether linkage in morpholine | 1100–1250 |

| C-Cl Stretch | Aryl chloride | 750–850 |

| C-N Stretch | Tertiary amine | 1200-1250 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported. However, crystallographic studies on closely related derivatives, such as 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, have shown that the morpholine ring typically adopts a stable chair conformation. nih.goviucr.orgpsu.edu If a crystal structure for this compound were determined, it would be expected to confirm the chair conformation of the morpholine ring and provide precise measurements of the bond lengths and angles for both the morpholine and the chlorophenyl moieties. It would also elucidate the nature of intermolecular forces, such as C-H···π or π–π stacking interactions, that govern the crystal packing. nih.gov

Mechanisms of Action and Molecular Interactions of 4 4 Chlorophenyl Morpholine and Its Derivatives

Molecular Target Identification and Validation

Research has identified several key molecular targets for derivatives containing the 4-(4-chlorophenyl)morpholine or related structures. These targets are diverse, ranging from receptors in the central nervous system to critical enzymes involved in cell signaling and neurotransmitter metabolism.

Identified molecular targets include:

Sigma Receptors (σ): Certain derivatives, such as (+)-Methyl (1R,2S)-2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate, have been identified as potent ligands for sigma receptors, which are unique proteins located in the endoplasmic reticulum. nih.gov Another example is the sigma-1 receptor antagonist, (R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate (MS-377). nih.gov

Corticotropin-Releasing Factor Receptor 1 (CRF1): The derivative 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis involved in the stress response. nih.gov

Monoamine Oxidases (MAO-A and MAO-B): Morpholine-based chalcones and other derivatives have been shown to be effective inhibitors of MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters. nih.govnih.gov

Cholinesterases (AChE and BChE): A series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine (B109124) group have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov

Protein Kinase B (AKT2): A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened against 139 purified kinases, with one compound, 4j, showing specific low micromolar inhibitory activity against AKT2 (also known as PKBβ), a key enzyme in oncogenic signaling pathways. nih.govnih.govcore.ac.uk

Binding Affinity and Receptor Interactions

The affinity of these derivatives for their molecular targets varies significantly, contributing to their potency and selectivity. Binding is often characterized by specific interactions with amino acid residues within the target's binding pocket.

CRF1 Receptor: The antagonist MTIP binds to the human CRF1 receptor with subnanomolar affinity. nih.gov It interacts with an allosteric binding pocket formed by transmembrane domains 3, 5, and 6, which blocks the conformational changes required for receptor activation. mdpi.com

Sigma Receptors: Novel derivatives of (+)-MR200, which contains a 4-(4-chlorophenyl)-4-hydroxypiperidin moiety, have been optimized to achieve high affinity and selectivity for sigma receptors. nih.gov Molecular docking studies have helped to rationalize the binding interactions responsible for this affinity. nih.gov

Monoamine Oxidase: Morpholine-containing chalcone (B49325) derivatives have shown potent inhibition of MAO-B. For instance, compound MO1 exhibited a high affinity with an IC50 value of 0.030 µM. nih.gov Molecular docking studies suggest that these compounds interact with key residues in the MAO-B active site. For example, some derivatives show pi-pi stacking interactions with Tyr326 and Tyr398, which are crucial for holding the inhibitor in the entrance cavity of the enzyme. nih.gov

Cholinesterases: For morpholine-bearing quinoline (B57606) derivatives, kinetic analysis and molecular docking studies indicate that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

AKT2 Kinase: The pyrano[2,3-c]pyrazole derivative 4j exhibited an IC50 value of 12 μM for AKT2. nih.govresearchgate.net

The following table summarizes the binding affinities of representative derivatives for their respective targets.

| Compound/Derivative Class | Target | Binding Affinity Measurement | Value |

| MTIP | CRF1 Receptor | ED50 (ex vivo binding) | ~1.3 mg/kg |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) | AKT2/PKBβ | IC50 | 12 μM |

| Morpholine-based chalcone (MO1) | MAO-B | IC50 | 0.030 µM |

| Morpholine-based chalcone (MO1) | MAO-B | Ki | 0.018 µM |

| 4-N-phenylaminoquinoline-morpholine (11g) | AChE | IC50 | 1.94 ± 0.13 μM |

| 4-N-phenylaminoquinoline-morpholine (11g) | BChE | IC50 | 28.37 ± 1.85 μM |

Biochemical Pathway Modulation

By interacting with their molecular targets, this compound derivatives can modulate key biochemical and signaling pathways.

AKT Signaling Pathway: The N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative 4j, by inhibiting AKT2, directly interferes with the AKT signaling pathway. nih.govnih.gov This pathway is a central node in cellular processes such as cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including glioma. nih.govnih.gov

Hypothalamic-Pituitary-Adrenal (HPA) Axis: The CRF1 receptor antagonist MTIP modulates the HPA axis, which is the body's primary stress response system. By blocking CRF1, MTIP can attenuate the release of stress hormones like corticosterone (B1669441) in response to specific stressors. nih.gov

Monoaminergic Neurotransmission: As inhibitors of MAO-A and MAO-B, derivatives of this compound prevent the breakdown of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov This leads to increased levels of these monoamines in the synaptic cleft, thereby modulating neurotransmission pathways associated with mood and motor control. nih.gov

Cholinergic Neurotransmission: By inhibiting AChE, certain derivatives increase the concentration and duration of action of acetylcholine in the synapse. nih.gov This enhances cholinergic signaling, a pathway vital for cognitive functions like memory and learning. nih.gov

Cellular and Molecular Effects

The modulation of biochemical pathways by these compounds translates into observable cellular and molecular effects.

Anticancer Activity: Derivatives of 4-(4-nitrophenyl)morpholine (B78992) are noted for their anticancer activity. nih.govresearchgate.net Specifically, the AKT2 inhibitor 4j has been shown to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells and exhibits potent EC50 values against glioblastoma cell lines. nih.govnih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells in a dose-dependent manner. For instance, one such compound achieved over 90% apoptosis in A549 lung cancer cells at a concentration of 6 µM. mdpi.com

Neuroprotection and Neurotransmission: Sigma-1 receptor agonists have been shown to have neuroprotective properties. nih.gov By inhibiting MAO-B, certain derivatives can protect dopaminergic neurons from degradation, a key mechanism in Parkinson's disease. nih.gov Inhibition of cholinesterases can alleviate cognitive deficits in models of Alzheimer's disease. nih.gov

Antinociceptive Effects: In animal models, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated significant antinociceptive (pain-reducing) effects in both hot plate and writhing tests, without impacting motor coordination.

Enzyme Kinetics and Inhibition Mechanisms

Kinetic studies have elucidated the specific mechanisms by which these derivatives inhibit their target enzymes. The type of inhibition (e.g., competitive, non-competitive, mixed) provides insight into the inhibitor's binding mode. khanacademy.org

Cholinesterase Inhibition: Kinetic analysis of morpholine-bearing quinoline derivatives revealed a mixed-type inhibition for both compounds 11a and 11g against AChE. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.gov

Monoamine Oxidase Inhibition: A morpholine-based chalcone, MO1, was found to be a reversible mixed-type inhibitor of MAO-B with a Ki value of 0.018 µM. nih.gov This suggests that MO1 binds to an allosteric site on MAO-B, distinct from the substrate-binding site. nih.gov In another study, acyl hydrazine (B178648) derivatives containing a 4-chlorophenyl group were identified as competitive inhibitors of MAO-B, meaning they bind directly to the active site and compete with the natural substrate. acs.org The Ki values for two such competitive inhibitors, ACH10 and ACH14, were 0.097 µM and 0.10 µM, respectively. acs.org

The table below details the kinetic parameters for the inhibition of various enzymes by representative derivatives.

| Derivative Class | Enzyme | Inhibition Type | Ki Value (µM) |

| Morpholine-based chalcone (MO1) | MAO-B | Mixed | 0.018 |

| Acyl hydrazine (ACH10) | MAO-B | Competitive | 0.097 ± 0.0021 |

| Acyl hydrazine (ACH14) | MAO-B | Competitive | 0.10 ± 0.038 |

| 4-N-phenylaminoquinoline-morpholine (11a) | AChE | Mixed | 2.06 |

| 4-N-phenylaminoquinoline-morpholine (11g) | AChE | Mixed | 1.15 |

Computational Chemistry and in Silico Studies of 4 4 Chlorophenyl Morpholine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 4-(4-chlorophenyl)morpholine, might interact with a biological target, typically a protein or enzyme.

Research on related morpholine-containing structures has demonstrated the utility of this approach. For instance, molecular docking simulations of morpholine-linked thiazolidinone hybrids identified Enoyl‐ACP reductase, a key enzyme in bacterial fatty acid biosynthesis, as a potential target. scispace.com These studies predict the binding affinity, often expressed as a docking score in kcal/mol, and detail the specific interactions that stabilize the ligand-target complex. The primary forces involved typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces. scispace.com

In one study, the most potent compound, which included a chloro-substituted ring, exhibited a strong binding affinity of -8.6 kcal/mol towards Enoyl‐ACP reductase. scispace.com Docking studies can also provide a structural hypothesis for the binding mode of antagonists, as demonstrated in studies with other heterocyclic compounds targeting receptors like G-protein-coupled receptor 84 (GPR84). nih.gov The insights gained from these simulations are crucial for structure-based drug design, guiding the synthesis of new derivatives with improved potency and selectivity.

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Morpholine-linked thiazolidinones | Enoyl‐ACP reductase (1QG6) | Strong binding affinity predicted (-8.6 kcal/mol for the most potent molecule). Interactions dominated by van der Waals forces, hydrogen bonding, and hydrophobic interactions. | scispace.com |

| Pyrazoline derivatives | Human Estrogen Receptor α (1ERR) | In silico docking studies used to predict binding modes of potential antagonists. | researchgate.net |

| Thiazole-Pyridine Scaffolds | SARS-CoV-2 Main Protease (6LU7) | Binding energy determined for non-bonding interactions, with the best pose showing an energy of -8.6 kcal/mol, stabilized by H-bonds and hydrophobic interactions. | mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies.

For compounds containing the 4-chlorophenyl moiety, DFT calculations have been successfully used to optimize molecular geometry and compare theoretical parameters with experimental data from X-ray crystallography. nih.govnih.gov Studies on related structures, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have utilized the B3LYP method with basis sets like 6-311G** to perform these calculations. nih.govnih.gov The results typically show that optimized bond lengths in the gaseous phase (theoretical) are slightly larger than those in the solid state (experimental). nih.gov

Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental IR spectra to confirm structural assignments. nih.govnih.gov Based on these analyses, thermodynamic properties such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be calculated at different temperatures. nih.govnih.gov Such computational studies are fundamental to understanding the intrinsic properties of the molecule, which in turn influence its interactions and reactivity.

| Computational Method | Basis Set | Properties Calculated | Key Findings | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311G** | Optimized geometry, vibrational frequencies, thermodynamic properties. | Predicted geometry reproduces structural parameters well. Calculated vibrational frequencies correspond with experimental IR spectra. | nih.govnih.gov |

| DFT (B3LYP) | 6-311 | Molecular structure, electronic properties. | Used to characterize novel triazine derivatives containing a morpholinophenyl group. | researchgate.net |

| DFT | Not Specified | Thione–thiol tautomerism, molecular structure. | Investigated the structure of a copper complex with a Schiff base ligand containing a 4-chlorophenyl group. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling